N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a tetrahydroquinoline and a dihydrobenzodioxine moiety . Tetrahydroquinolines are a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroquinolines can be produced by the hydrogenation of quinaldine . The synthesis of similar structures often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The tetrahydroquinoline moiety would contribute a bicyclic structure, while the dihydrobenzodioxine would add another cyclic component .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Biological Screening
- A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety was synthesized. These compounds demonstrated good inhibitory activity against lipoxygenase and moderate activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Additionally, some compounds exhibited notable antibacterial properties (Irshad et al., 2016).
Enzyme Inhibition and Antimicrobial Activity
- Pharmacological evaluation of new sulfonamide derivatives based on 1,4-Benzodioxane revealed their moderate activity against BChE and AChE, with significant activity against the lipoxygenase enzyme. These compounds also showed promising antimicrobial and hemolytic activities, highlighting their potential as therapeutic agents (Irshad, 2018).
Inhibitory Potential Against α-Glucosidase and AChE
- Research on new sulfonamides with benzodioxane and acetamide moieties indicated substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. Molecular docking studies were consistent with the experimental data, suggesting the relevance of these compounds in enzyme inhibition (Abbasi et al., 2019).
Antimicrobial Potential
- Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds were synthesized and tested against various Gram-negative and Gram-positive strains, exhibiting potent therapeutic potential (Abbasi et al., 2016).
Computational and Quantum Chemical Studies
- Computational quantum chemical studies on Uracil-5-Tertiary Sulfonamides, including derivatives similar to the compound of interest, provided insights into their pharmacokinetic properties and biological components, indicating their potential applications in drug design (Gaurav & Krishna, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-10-2-3-16-13-15(4-6-18(16)22)8-9-21-27(23,24)17-5-7-19-20(14-17)26-12-11-25-19/h4-7,13-14,21H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOTUWRHOSEKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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